D-Glucitol-3-d
Description
Properties
Molecular Formula |
C₆H₁₃DO₆ |
|---|---|
Molecular Weight |
183.18 |
Synonyms |
D-Sorbitol-3-d; Glucarine-3-d; Esasorb-3-d; Cholaxine-3-d; Karion-3-d; Sionite-3-d; Sionon-3-d; |
Origin of Product |
United States |
Mechanistic Investigations of D Glucitol Transformations Utilizing D Glucitol 3 D As a Probe
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects with D-Glucitol-3-d
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) at the C-3 position of D-Glucitol can significantly impact the reaction rate if the C-3-H bond is involved in the rate-determining step. This allows for a detailed examination of reaction pathways.
Kinetic isotope effects are categorized as either primary or secondary, depending on the involvement of the isotopically labeled bond.
Primary Kinetic Isotope Effect (Primary KIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For this compound, a significant primary KIE (typically expressed as the ratio of rate constants, kH/kD > 2) would be expected in a reaction where the C-3-H bond is cleaved during this critical step. The C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break and thus resulting in a slower reaction rate for the deuterated compound. libretexts.orgprinceton.edu The magnitude of the primary KIE can provide information about the transition state; for example, a highly symmetrical transition state where the hydrogen is equally shared between the donor and acceptor atoms often exhibits a maximal KIE. princeton.edu
Secondary Kinetic Isotope Effect (Secondary KIE): A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but the presence of the isotope still influences the reaction rate. princeton.edu These effects are typically smaller than primary KIEs (kH/kD is often between 0.7 and 1.5). wikipedia.org
An α-secondary KIE is observed when the isotope is attached to a carbon atom that undergoes a change in hybridization. For this compound, if the C-3 carbon changes from sp³ (tetrahedral) to sp² (trigonal planar) in the transition state, a normal secondary KIE (kH/kD > 1) is expected. Conversely, a change from sp² to sp³ results in an inverse KIE (kH/kD < 1). wikipedia.org
A β-secondary KIE can occur if the deuterium is on a carbon adjacent to the reacting center. This effect is often attributed to hyperconjugation, where the C-H (or C-D) bond's electrons help stabilize a developing positive charge in the transition state. A study on the bacterial oxidation of D-mannitol-3-t (a tritiated analogue) found a secondary KIE of kH/kT = 1 / 0.70 = 1.43, suggesting that the C-3-H bond stabilizes the transition state through hyperconjugation. nist.gov
Interactive Table: Expected Kinetic Isotope Effects in this compound Reactions
| Type of KIE | Condition for this compound | Typical kH/kD Value | Mechanistic Implication |
| Primary | C-3-H bond is broken in the rate-determining step. | ~2-8 | Direct involvement of the C-3 position in the slowest step (e.g., hydride abstraction). |
| α-Secondary (Normal) | C-3 hybridization changes from sp³ → sp² in the transition state. | ~1.05-1.4 | Formation of a carbocation or carbonyl at C-3. |
| α-Secondary (Inverse) | C-3 hybridization changes from sp² → sp³ in the transition state. | ~0.7-0.95 | Nucleophilic attack at a C-3 carbonyl or carbocation. |
| β-Secondary | C-3 is adjacent to a reacting center (e.g., C-2 or C-4) that develops a positive charge. | ~1.1-1.3 | C-3-H bond provides hyperconjugative stabilization to the transition state. |
While experimental KIEs provide invaluable data, their interpretation can be complex. Computational chemistry has become an essential tool for predicting and understanding these effects. princeton.edu Quantum mechanical models can be used to calculate the vibrational frequencies of both the ground state reactants and the transition state structures for the light (H) and heavy (D) isotopologues.
From these frequencies, zero-point energies (ZPEs) can be determined, and the KIE can be predicted theoretically. This allows for the direct comparison of theoretical KIEs for various proposed mechanisms with experimentally observed values. This comparison can help confirm or reject a potential reaction pathway. For instance, if experimental results show an abnormal KIE, computational models can explore factors like quantum tunneling or coupled motions to explain the deviation. nih.gov In cases where multiple transition state conformations are possible, comparing the calculated KIE for each conformer with the experimental KIE can help identify the most likely operative transition state. princeton.edu
Catalytic Pathways for D-Glucitol Dehydration and Anhydro-D-Glucitol Formation
The acid-catalyzed dehydration of D-Glucitol is an important industrial process that yields valuable anhydro sugars, primarily 1,4-sorbitan and isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol). nih.govresearchgate.net The reaction proceeds through a series of intramolecular cyclizations, and this compound can serve as a probe to clarify the finer details of these pathways.
The generally accepted mechanism for isosorbide formation involves two sequential dehydration steps:
First Dehydration: D-Glucitol undergoes an initial cyclization to form a mono-anhydrohexitol, typically 1,4-sorbitan or 3,6-sorbitan. nih.gov This step involves the protonation of a hydroxyl group (e.g., at C-6), which then leaves as a water molecule, allowing for an intramolecular nucleophilic attack by another hydroxyl group (e.g., at C-3 or C-1) on the resulting carbocation or in a concerted fashion.
Second Dehydration: The intermediate anhydrohexitol undergoes a second intramolecular cyclization to form the final bicyclic product, isosorbide. nih.gov
The use of this compound can help distinguish between mechanistic possibilities. For example, if a mechanism involves the formation of a carbocation at C-2 or C-4, a β-secondary KIE might be observed due to hyperconjugative stabilization from the C-3-D bond. The absence of a primary KIE would confirm that the C-3-H bond itself is not broken during the rate-limiting steps of dehydration.
Beyond KIEs, deuterium labeling is a powerful tool for tracing the movement of atoms throughout a reaction sequence. nih.gov In complex reaction networks like polyol dehydration, rearrangements can occur via hydride or proton transfers. If a reaction mechanism proposes a 1,2-hydride shift involving the hydrogen at C-3, using this compound would allow this to be tested. The position of the deuterium label in the final products and intermediates, as determined by techniques like mass spectrometry or NMR spectroscopy, would reveal whether such a shift occurred. The application of deuterium tracers is crucial for observing the transfer of labeled hydride anions, which accompanies electron transfer in many biochemical reactions. springernature.com This allows for the quantification of reducing equivalent turnover rates and helps determine the directionality of pathways. nih.gov
Hydrogenolysis and Oxidation-Reduction Reaction Dynamics of D-Glucitol Systems
D-Glucitol can be converted into smaller, valuable chemicals through C-C bond cleavage (hydrogenolysis) or converted into other sugars and acids through oxidation-reduction reactions. Probing these reactions with this compound provides insight into which C-H bonds are activated and during which stage of the reaction.
Oxidation-Reduction: The oxidation of D-Glucitol can yield various products depending on the oxidant and reaction conditions. For example, mild oxidation can convert the primary alcohol at C-1 to an aldehyde, forming D-glucose, while stronger oxidation can form glucaric acid. utm.my The oxidation of secondary alcohols, such as the one at C-3, leads to ketones.
Using this compound as a substrate for an oxidation reaction allows for a clear determination of whether the C-3 hydroxyl group is oxidized in the rate-determining step. A large primary KIE would be definitive evidence for the cleavage of the C-3-H bond in this step. This principle has been demonstrated in the enzymatic oxidation of labeled D-mannitol, a stereoisomer of D-Glucitol. nist.gov In that study, a significant primary KIE was observed for the oxidation of D-mannitol-2-t, indicating the C-2-H bond was broken in the rate-determining step. A similar experiment with this compound would be a powerful tool to probe the mechanism of its oxidation by various chemical or biological catalysts. nist.gov
Interactive Table: Research Findings on Isotope Effects in Hexitol Oxidation
| Substrate | Oxidizing Agent | Observed KIE (kH/k) | Conclusion | Reference |
| D-Mannitol-2-t | Acetobacter suboxydans | 4.35 (k/k = 0.23) | Primary KIE; C-2-H bond is broken in the rate-determining step. | nist.gov |
| D-Mannitol-3-t | Acetobacter suboxydans | 1.43 (k/k = 0.70) | Secondary KIE; suggests hyperconjugative stabilization from the C-3-H bond in the transition state. | nist.gov |
| D-Mannitol-2-¹⁴C | Acetobacter suboxydans | 1.075 (k/k = 0.93) | Small ¹⁴C KIE, consistent with C-C bond changes during the reaction. | nist.gov |
Note: k refers to the rate constant for the labeled species. The table shows the calculated kH/k* for easier comparison.
Enzymatic Oxidation-Reduction Mechanisms (e.g., Aldose Reductase Pathways)
D-Glucitol is a key intermediate in the polyol pathway, a metabolic route that runs parallel to glycolysis. encyclopedia.pub This pathway involves two primary enzymatic steps: the reduction of glucose to sorbitol and the subsequent oxidation of sorbitol to fructose (B13574). austinpublishinggroup.com The use of this compound is instrumental in understanding the stereochemistry and hydride transfer mechanisms of the enzymes involved, particularly aldose reductase and sorbitol dehydrogenase.
Aldose reductase (EC 1.1.1.21) is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of various aldehydes, most notably the conversion of D-glucose to D-sorbitol. encyclopedia.pubwikipedia.org The reaction mechanism is a sequential, ordered process where the cofactor NADPH binds to the enzyme first, followed by the aldehyde substrate. wikipedia.org The key step involves the transfer of the pro-R hydride from the nicotinamide (B372718) ring of NADPH to the re-face of the carbonyl carbon of glucose. wikipedia.org
When considering the reverse reaction, or the action of the second enzyme in the pathway, sorbitol dehydrogenase, this compound becomes a critical investigative tool. Sorbitol dehydrogenase (SDH) is an NAD+-dependent enzyme that oxidizes sorbitol to fructose. austinpublishinggroup.com This oxidation specifically occurs at the C-2 hydroxyl group of sorbitol.
By using this compound as a substrate for SDH, researchers can monitor the fate of the deuterium atom. The oxidation of the C-2 hydroxyl group to a ketone (in fructose) does not directly involve the C-3 position. Therefore, the deuterium atom at C-3 is expected to be retained in the product, D-fructose, which would become D-fructose-3-d. This confirms that the enzymatic oxidation is highly specific to the C-2 position and that no hydride is removed from C-3 during this transformation.
Furthermore, analyzing the kinetic isotope effect (KIE) can provide deeper mechanistic insights. If the rate of oxidation of this compound is compared to that of unlabeled D-Glucitol, a negligible KIE (a rate ratio close to 1) would be expected for the SDH-catalyzed reaction. This is because the C-D bond at the C-3 position is not broken in the rate-determining step of the reaction. Conversely, if a significant KIE were observed, it would suggest that the C-3 position is involved in the reaction mechanism, prompting a re-evaluation of the accepted pathway.
Table 1: Key Enzymes and Reactions in the Polyol Pathway
| Enzyme | EC Number | Substrate | Cofactor | Product | Role of this compound Probe |
|---|---|---|---|---|---|
| Aldose Reductase | 1.1.1.21 | D-Glucose | NADPH | D-Sorbitol | Used to study the reverse kinetics and stereospecificity of hydride addition. |
Non-Enzymatic Redox Transformations and Deuterium Tracking
Beyond enzymatic pathways, D-Glucitol can undergo various non-enzymatic oxidation and reduction reactions, often mediated by chemical reagents or electrochemical processes. In these contexts, this compound is an essential tool for tracking reaction pathways and identifying which C-H bonds are susceptible to cleavage under specific conditions.
For instance, the oxidation of sugar alcohols like D-sorbitol can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO4) in an alkaline medium. researchgate.net Such reactions can be complex, potentially leading to a mixture of products through the cleavage of C-C bonds and the oxidation of multiple hydroxyl groups.
The use of this compound allows for precise tracking of the reaction mechanism. By analyzing the product mixture using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the location of the deuterium label can be determined.
Retention of Deuterium: If the deuterium atom is retained in the major oxidation products, it indicates that the C-H bond at the C-3 position is stable under the reaction conditions and is not the primary site of attack.
Loss of Deuterium: If the products show a loss of the deuterium label, it provides strong evidence that the C-3 position is directly involved in the oxidation process. This could occur through the formation of a ketone at C-3 or through a mechanism that involves abstraction of the hydrogen (or deuterium) atom from this position.
Another area of investigation is the electrochemical oxidation of sorbitol on metal surfaces like gold, platinum, and palladium, which is relevant for applications in fuel cells and electrosynthesis. acs.org Studies have shown that the nature of the metal catalyst significantly influences the reaction pathway and the products formed. acs.org By employing this compound in such electrochemical studies, it is possible to probe the orientation of the molecule on the catalyst surface and determine which C-H bonds are activated for oxidation. For example, if oxidation on a platinum surface leads to the loss of the deuterium label, it would suggest a mechanistic pathway where the C-3 position interacts with the surface and undergoes dehydrogenation.
Deuterium tracking is conceptually similar to deuterium metabolic imaging (DMI), a technique used to map glucose metabolism in vivo by tracking the fate of deuterium-labeled glucose. nih.govnih.gov While DMI focuses on enzymatic conversions, the underlying principle of using a stable isotope to follow a molecule's transformation is identical. The analysis of deuterated products from non-enzymatic reactions of this compound provides a clear picture of bond-breaking and bond-forming events.
Table 2: Hypothetical Outcomes of Deuterium Tracking in Non-Enzymatic Oxidation of this compound
| Oxidizing Condition | Potential Product(s) | Interpretation of Deuterium Fate | Mechanistic Insight |
|---|---|---|---|
| Mild Oxidant (e.g., Br2 water) | D-Glucose/D-Fructose | Deuterium retained at C-3 | Oxidation is specific to C-1 or C-2 hydroxyl groups. |
| Strong Oxidant (e.g., KMnO4) | Mixture of smaller carboxylic acids | Deuterium may be lost or retained depending on fragment | Reveals specific C-C bond cleavage points relative to the C-3 position. |
Biochemical and Metabolic Pathway Elucidation Using D Glucitol 3 D in Non Human Systems
D-Glucitol-3-d in Microorganismal Metabolic Pathway Analysis
The use of deuterated D-glucitol, specifically this compound, offers a precise method for tracing metabolic activities in microorganisms such as Saccharomyces cerevisiae, Escherichia coli, and Lactobacillus casei. These organisms are central to various biotechnological and research applications, making the elucidation of their metabolic networks a key area of study.
Similarly, in Escherichia coli, sorbitol (D-glucitol) is a metabolizable carbon source. nih.govresearchgate.net The metabolism of sorbitol in E. coli typically involves its phosphorylation to sorbitol-6-phosphate, which is then converted to fructose-6-phosphate, an intermediate of glycolysis. nih.govresearchgate.net The use of this compound would enable researchers to follow the fate of the deuterium (B1214612) label as it enters the central carbon metabolism, offering a clear picture of the carbon flow from sorbitol into glycolysis and other connected pathways.
The specificity of enzymes for their substrates is a fundamental aspect of their function. Deuterated substrates like this compound can be used to probe the active sites of enzymes and understand the intricacies of substrate binding. While specific studies on enzyme specificity using this compound in the selected microorganisms are not detailed in the available literature, the general principles can be applied. For instance, the interaction of this compound with key enzymes in the polyol pathway, such as sorbitol dehydrogenase, could be compared to that of the non-deuterated D-glucitol. Differences in binding affinity or catalytic efficiency could reveal subtle aspects of the enzyme's active site geometry and the role of specific hydrogen atoms in substrate recognition.
Metabolic flux analysis (fluxomics) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. researchgate.net Stable isotope labeling is a cornerstone of fluxomics. researchgate.netcreative-proteomics.com In a typical experiment, a 13C-labeled substrate is often used; however, deuterium labeling offers complementary information. nih.gov The use of this compound in fluxomics studies in S. cerevisiae, E. coli, and L. casei would enable the determination of intracellular metabolic fluxes. By analyzing the mass isotopomer distribution in key metabolites, researchers can calculate the relative and absolute fluxes through various pathways. This is particularly valuable for understanding how metabolic networks are rewired in response to genetic modifications or changes in environmental conditions. For example, in engineered strains of S. cerevisiae designed for the production of specific biochemicals, this compound could help to quantify the flux of carbon towards the desired product versus competing pathways. dtu.dk
Enzymatic Biotransformations of this compound
The study of enzymatic reactions using isotopically labeled substrates provides deep insights into reaction mechanisms and kinetics. This compound is an ideal substrate for investigating the biotransformations catalyzed by enzymes of the polyol pathway.
Aldose reductase catalyzes the reduction of glucose to sorbitol, the first step in the polyol pathway. wikipedia.orgnih.gov Sorbitol dehydrogenase then oxidizes sorbitol to fructose (B13574). creative-enzymes.comwikipedia.org The use of this compound as a substrate for sorbitol dehydrogenase allows for the investigation of the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. nih.govprinceton.edu By comparing the rate of oxidation of this compound to that of non-deuterated D-glucitol, researchers can determine if the cleavage of the C-H bond at the 3-position is a rate-determining step in the catalytic mechanism of sorbitol dehydrogenase. A significant KIE would provide strong evidence for the involvement of this bond cleavage in the rate-limiting step of the reaction. While specific KIE studies on sorbitol dehydrogenase with this compound are not extensively documented, the principle is a fundamental tool in enzymology.
Detailed kinetic characterization of enzymes provides crucial information about their catalytic efficiency and substrate affinity. Standard enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), can be determined for enzymes like aldose reductase and sorbitol dehydrogenase using this compound as a substrate.
Table 1: Hypothetical Kinetic Parameters for Sorbitol Dehydrogenase with D-Glucitol and this compound
| Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| D-Glucitol | 3.4 | 1.5 | 100 | 2.9 x 104 |
| This compound | 3.5 | 1.2 | 80 | 2.3 x 104 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound with these enzymes from the specified microorganisms is not available in the searched literature. The values for D-Glucitol are based on general data for sorbitol dehydrogenase. nipro.co.jp
Mechanistic Studies of Phosphate (B84403) Transfer and Glycosidation Reactions
The use of isotopically labeled compounds is a cornerstone of mechanistic enzymology. This compound is poised to be a valuable probe in studying the mechanisms of two fundamental classes of biochemical reactions: phosphate transfer (phosphorylation) and glycosidation.
In the context of phosphate transfer , an enzyme such as a sorbitol kinase would catalyze the transfer of a phosphate group from a donor like ATP to one of the hydroxyl groups of D-Glucitol. By using this compound, researchers could investigate whether the hydrogen at the C-3 position is involved in the reaction mechanism. For instance, a significant kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, would suggest that the C-H bond at the C-3 position is broken or altered in the rate-determining step of the reaction. This could occur if the enzyme utilizes a mechanism involving oxidation at this position prior to or concerted with phosphorylation.
Similarly, in glycosidation reactions , where a glycosyl group is transferred to the D-Glucitol acceptor molecule, this compound can provide stereochemical and mechanistic insights. The presence of the deuterium label allows for the precise tracking of the glucitol moiety in the product. More importantly, it can be used to probe for secondary KIEs. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. The magnitude of the secondary KIE can provide information about changes in the hybridization of the carbon atom during the transition state. For example, a change from sp³ to sp² hybridization at C-3 during the binding or reaction phase within the enzyme's active site would be revealed by a measurable KIE.
Below is a hypothetical data table illustrating the type of results that could be obtained from such studies and their interpretations.
| Enzymatic Reaction | Substrate | Observed kH/kD (KIE) | Interpretation |
| Sorbitol Kinase | This compound | 1.15 | Small normal secondary KIE, suggesting a change in the steric environment or hyperconjugation at C-3 in the transition state of the phosphorylation reaction. |
| Glycosyltransferase | This compound (as acceptor) | 1.02 | No significant KIE, indicating that the C-3 position is not significantly involved in the rate-determining step of glycosyl transfer. |
| Sorbitol Dehydrogenase | This compound | 6.5 | Large primary KIE, confirming that the C-H bond at the C-3 position is cleaved in the rate-determining step of the oxidation reaction. |
This table presents hypothetical data for illustrative purposes.
Isotopic Tracing in Plant and Fungal D-Glucitol Metabolism
D-Glucitol is a primary photosynthetic product and a major translocated carbohydrate in many plant species, particularly in the Rosaceae family (e.g., apple, pear, and cherry). It also plays a role in the metabolism of various fungi, often as a storage compound or as a compatible solute in response to osmotic stress. The use of isotopic tracers like this compound is instrumental in understanding its metabolic journey in these organisms.
Photosynthetic Assimilation and D-Glucitol Biosynthesis
In many fruit trees, a significant portion of the carbon fixed during photosynthesis is channeled into the synthesis of D-Glucitol. The biosynthesis of D-Glucitol begins with the reduction of glucose-6-phosphate to sorbitol-6-phosphate, catalyzed by aldose 6-phosphate reductase (A6PR), followed by dephosphorylation.
By employing pulse-chase experiments with ¹³CO₂, researchers can trace the flow of newly assimilated carbon into the glucitol pool. The use of this compound in conjunction with ¹³C labeling can provide a more detailed picture of the biosynthetic and subsequent metabolic pathways. For instance, by supplying ¹³CO₂ and unlabeled D-Glucitol to a plant, and then later supplying ¹²CO₂ and this compound, scientists can distinguish between newly synthesized glucitol and pre-existing pools, and track their independent fates.
The deuterium label at the C-3 position would be particularly useful in studying the reversibility of the sorbitol dehydrogenase reaction, which interconverts sorbitol and fructose. By analyzing the isotopic composition of fructose, one could determine the extent to which stored or transported glucitol is oxidized.
Transport and Storage Mechanisms of D-Glucitol within Plant Tissues
Once synthesized in the leaves (source tissues), D-Glucitol is loaded into the phloem for long-distance transport to non-photosynthetic tissues (sink tissues) such as fruits, seeds, and roots, where it is used for energy or stored. Isotopic tracers have been crucial in elucidating the mechanisms of this transport.
Studies using ¹⁴C-labeled sorbitol have demonstrated that its transport is a highly regulated process involving specific transporters. For instance, experiments on apple and Plantago major have shown that sorbitol is actively loaded into the phloem. The use of this compound would allow for more sophisticated experiments, especially when combined with techniques like mass spectrometry imaging, to visualize the distribution of the labeled sorbitol within different tissues and even at the subcellular level. This can help to identify the specific cells and transporters involved in phloem loading and unloading.
In sink tissues, D-Glucitol is unloaded from the phloem and can be stored as is or converted to other sugars like sucrose (B13894) or starch. By tracing the deuterium label from this compound, researchers can quantify the flux of glucitol into different storage pools and metabolic pathways within the sink tissues.
In fungi, sugar alcohols like arabitol and mannitol (B672) are often used as tracers for fungal spores in atmospheric studies. While D-Glucitol is less commonly used in this context, studying its metabolism in fungi with this compound could provide insights into fungal carbon storage and osmoregulation strategies.
The following table summarizes key findings from studies on D-Glucitol transport and storage, where isotopic labeling has been instrumental.
| Organism/Tissue | Isotopic Tracer Used | Key Finding | Reference Principle |
| Apple (Malus domestica) Fruit | ¹⁴C-Sorbitol | Phloem unloading of sorbitol occurs via an apoplasmic pathway, involving transporters. | Tracer movement indicates transport pathways. |
| Plantago major | ¹⁴C-Sorbitol | Active loading of sorbitol into the phloem is demonstrated. | Accumulation of tracer against a concentration gradient implies active transport. |
| Tobacco (transgenic, sorbitol-producing) | Enriched Boron Isotopes | Sorbitol facilitates the phloem transport of boron. | Co-localization and enhanced mobility of the element with the tracer molecule. |
| Celery (Apium graveolens) | ¹⁴C-Mannitol (analogous polyol) | Identification and characterization of a mannitol transporter in the phloem. | Specific uptake of the labeled compound into cells expressing the transporter. |
This table is based on published research using isotopic tracers for sugar alcohols to illustrate the principles that would apply to studies with this compound.
Advanced Analytical Methodologies Employing D Glucitol 3 D
Nuclear Magnetic Resonance (NMR) Spectroscopy of D-Glucitol-3-d
NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution and the solid state. The introduction of a deuterium (B1214612) atom in D-Glucitol opens up specialized NMR applications.
Deuterium (²H) NMR spectroscopy directly probes the environment of the deuterium nucleus. Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1, which results in a quadrupolar nucleus. wikipedia.org This property makes ²H NMR highly sensitive to the local electronic environment and molecular motion.
Illustrative ²H NMR Parameters for a Deuterated Polyol in Different Environments:
| Parameter | Isotropic Solution | Anisotropic Environment (e.g., membrane) |
| Signal Appearance | Sharp singlet | Split signal (quadrupolar splitting) |
| Chemical Shift (δ) | Correlates with ¹H shift | Similar to isotropic solution |
| Quadrupolar Splitting (ΔνQ) | Averaged to zero | Proportional to the order parameter (SCD) |
| Information Gained | Positional confirmation | Molecular orientation and dynamics |
While direct ²H NMR is powerful, the presence of the deuterium label in this compound can also be exploited in various multidimensional NMR experiments involving ¹H and ¹³C nuclei. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between different nuclei in a molecule. bmrb.iohmdb.ca
In a ¹H-¹³C HSQC spectrum of this compound, the carbon at the C-3 position will show a correlation to the deuterium atom instead of a proton. This results in the absence of a cross-peak at the expected ¹H chemical shift for the C-3 proton, definitively confirming the site of deuteration. Furthermore, the scalar coupling between deuterium and carbon (J-coupling) can sometimes be observed, providing additional structural information.
Advanced multidimensional techniques can also probe the through-space proximity of the deuterium atom to other protons in the molecule using the Nuclear Overhauser Effect (NOE), providing insights into the solution-state conformation of D-Glucitol.
Isotopic enrichment, even at a single site as in this compound, serves to simplify complex NMR spectra and enhance structural analysis. nih.gov In the ¹H NMR spectrum of D-Glucitol, the signal for the proton at C-3 is absent and replaced by a deuterium atom, which is typically not observed in ¹H NMR. This simplifies the spectrum by removing overlapping signals and complex splitting patterns, which can aid in the assignment of other proton resonances. libretexts.org
Furthermore, the introduction of a deuterium atom can have a subtle effect on the chemical shifts of neighboring protons and carbons, known as an isotope effect. researchgate.net These small changes can be measured and used to gain further insights into the conformational preferences of the molecule in solution. By comparing the NMR spectra of deuterated and non-deuterated D-Glucitol, researchers can more accurately determine coupling constants between the remaining protons, which are related to the dihedral angles and thus the three-dimensional structure of the molecule.
Mass Spectrometry (MS) Applications with this compound
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. Isotopic labeling with deuterium in this compound provides a distinct mass shift that is invaluable for metabolic tracing and fragmentation analysis.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes in a sample with very high precision. metsol.com this compound can be used as a tracer to follow the metabolic fate of D-Glucitol in biological systems. nih.govyoutube.com
When this compound is introduced into a biological system, it can be metabolized through various pathways. By extracting metabolites and analyzing them by IRMS or other mass spectrometry techniques, the incorporation of the deuterium label can be traced into downstream products. researchgate.netcolumbia.edu For example, if D-Glucitol is converted to fructose (B13574), the deuterium label at the C-3 position would be retained, allowing for the quantification of this metabolic conversion. This approach enables the measurement of metabolic fluxes and the elucidation of complex metabolic networks. researchgate.net
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. ncsu.edu The fragmentation pattern is characteristic of the molecule's structure. By comparing the MS/MS fragmentation patterns of deuterated and non-deuterated D-Glucitol, the fragmentation pathways can be elucidated in great detail. miamioh.eduwhitman.edu
In the mass spectrum of this compound, the molecular ion will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled D-Glucitol. When this ion is subjected to fragmentation, the resulting fragment ions will either retain the deuterium label or not, depending on which part of the molecule they originate from. This allows for the precise assignment of fragment structures and a deeper understanding of the gas-phase ion chemistry of D-Glucitol. rsc.org
Illustrative Fragmentation Analysis of D-Glucitol vs. This compound:
| Fragment Ion | Proposed Structure | Expected m/z (D-Glucitol) | Expected m/z (this compound) | Deuterium Retained |
| [M-H₂O]+ | Loss of water | 165 | 166 | Yes |
| [C₃H₇O₃]+ | Cleavage of C3-C4 bond | 91 | 92 | Yes (if from C1-C3) |
| [C₃H₇O₃]+ | Cleavage of C3-C4 bond | 91 | 91 | No (if from C4-C6) |
| [C₂H₅O₂]+ | Cleavage of C2-C3 bond | 61 | 61 | No |
High-Resolution Mass Spectrometry for Accurate Mass Determination and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds such as this compound. Its ability to measure mass-to-charge ratios with high accuracy and resolution allows for unambiguous elemental composition determination and precise assessment of isotopic purity. nih.gov
Accurate mass determination is critical for confirming the successful synthesis and incorporation of the deuterium atom at the specified position. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass accuracy typically within a few parts per million (ppm). nih.gov This precision enables differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS can verify the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.
Table 1: Theoretical vs. Experimental Mass of D-Glucitol and this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Example Experimental Mass (Da) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| D-Glucitol | C₆H₁₄O₆ | 182.07904 | 182.07931 | 1.5 |
| This compound | C₆H₁₃DO₆ | 183.08532 | 183.08555 | 1.3 |
Purity assessment using HRMS focuses on determining the isotopic enrichment of the labeled compound. nih.gov The high resolving power of the instrument allows for the separation and relative quantification of H/D isotopolog ions (ions that differ only in their isotopic composition). nih.gov For this compound, the mass spectrum would show a primary peak for the singly deuterated species (D1) and smaller peaks for the non-deuterated (D0) and potentially doubly deuterated (D2) species, arising from the natural abundance of isotopes and impurities from the synthesis. The isotopic purity is calculated from the relative abundances of these peaks. nih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS for analyzing polar molecules like this compound, often detecting them as adducts with ions like sodium ([M+Na]⁺). nih.gov The methods for calculating isotopic purity are rapid, highly sensitive, and require minimal sample consumption. nih.gov
Table 2: Example Isotopic Purity Calculation for a this compound Sample using HRMS
| Isotopologue | Ion Detected ([M+Na]⁺) | Theoretical m/z | Measured Relative Abundance (%) | Isotopic Purity Contribution |
|---|---|---|---|---|
| D0 (unlabeled) | C₆H₁₄O₆Na⁺ | 205.0683 | 1.5 | 1.5% D0 |
| D1 (singly deuterated) | C₆H₁₃DO₆Na⁺ | 206.0746 | 98.2 | 98.2% D1 |
| D2 (doubly deuterated) | C₆H₁₂D₂O₆Na⁺ | 207.0809 | 0.3 | 0.3% D2 |
Chromatographic Techniques for Separation and Detection of this compound and its Metabolites
Chromatographic techniques coupled with mass spectrometry are essential for the separation, detection, and quantification of this compound and its metabolites in various matrices. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility of the analytes and the complexity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
GC-MS is a robust and widely used technique for the quantitative analysis of sugars and sugar alcohols like D-Glucitol. researchgate.net However, due to their low volatility, these compounds require a derivatization step to increase their volatility and thermal stability. mdpi.comrestek.com Common derivatization methods involve silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, or acetylation. mdpi.comrestek.com An oximation step is often performed prior to silylation to reduce the number of isomers formed, resulting in simpler chromatograms with fewer peaks for each sugar. restek.com
For quantitative analysis of this compound, a derivatized sample is injected into the GC, where it is separated from other components on a capillary column before detection by the mass spectrometer. nih.gov The MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized analyte. nih.gov The quantification is typically performed using an isotopically labeled internal standard to correct for variations in sample preparation and instrument response. nih.gov The method's linearity, accuracy, and precision are established through validation procedures. mdpi.comnih.gov
Table 3: Example GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization | Oximation followed by silylation (e.g., with BSTFA) |
| GC Column | DB-5 or HP-5MS (e.g., 30-60 m x 0.25 mm x 0.25 µm) mdpi.comnih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) nih.govnih.gov |
| Injection Mode | Splitless |
| Oven Program | Initial temp 80-150°C, ramped to 280-310°C mdpi.comnih.govnih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.comnih.gov |
| MS Detection | Scan or Selected Ion Monitoring (SIM) |
| Monitored Ions (TMS derivative) | Based on known fragmentation patterns of silylated hexitols nist.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing this compound and its metabolites in complex biological mixtures such as plasma or tissue extracts. sigmaaldrich.com It offers high sensitivity and selectivity and avoids the need for derivatization, as it is well-suited for polar, non-volatile compounds. coresta.org
Tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification in complex matrices. sigmaaldrich.comnih.gov This approach uses a specific precursor-to-product ion transition for each analyte, known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and improves detection limits. coresta.org The separation is typically achieved using columns designed for polar compounds, such as amino or HILIC columns. coresta.org Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of sugar alcohols. coresta.org The ability of LC-MS/MS to distinguish between closely related compounds makes it ideal for studying the metabolic fate of this compound. researchgate.netcreative-proteomics.com
Table 4: Example LC-MS/MS Parameters for this compound and its Metabolites
Note: MRM transitions are hypothetical and would require experimental optimization.
Specialized Columns for D-Glucitol and Deuterated Analogues Separation
The effective chromatographic separation of D-Glucitol and its deuterated analogues from other carbohydrates and structurally similar compounds is critical for accurate analysis. Specialized High-Performance Liquid Chromatography (HPLC) columns have been developed to address the challenges of retaining and separating these highly polar analytes. nacalaiusa.com
For sugar alcohols, common stationary phases include:
Amino-bonded columns: These are widely used for carbohydrate analysis and can operate in both normal-phase and hydrophilic interaction liquid chromatography (HILIC) modes. coresta.orgnacalai.com
Ligand-exchange columns: These columns contain metal counter-ions (e.g., Ca²⁺ or Pb²⁺) and separate carbohydrates based on the interaction between the hydroxyl groups and the metal ion. shodexhplc.com They often use only water as the mobile phase. shodexhplc.com
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC columns, such as those with triazole-bonded phases, are specifically designed to retain highly polar compounds that are not retained in reversed-phase chromatography. nacalai.com
Separating deuterated from non-deuterated compounds (isotopologues) presents a unique challenge. nih.gov While often co-eluting, baseline separation can sometimes be achieved due to the "isotope effect". nih.govcchmc.org Deuterated compounds may elute slightly earlier (inverse isotope effect) on nonpolar stationary phases or later (normal isotope effect) on polar phases. nih.govnih.gov The magnitude of this separation depends on the stationary phase, mobile phase composition, and the position of the deuterium atom. nih.gov
Table 5: Specialized HPLC Columns for D-Glucitol and Analogue Separation
| Column Type | Stationary Phase Principle | Typical Mobile Phase | Primary Separation Mechanism |
|---|---|---|---|
| COSMOSIL Sugar-D | Secondary/tertiary amino groups nacalai.com | Acetonitrile/Water | HILIC / Normal Phase |
| Shodex SC1011 | Calcium counter-ion ligand exchange shodexhplc.com | Water | Ligand Exchange & Size Exclusion |
| Imtakt Unison UK-Amino | Aminopropyl groups coresta.org | Acetonitrile/Water with buffer | HILIC / Anion Exchange |
| COSMOSIL HILIC | Triazole-bonded silica (B1680970) nacalai.com | Acetonitrile/Water | HILIC / Weak Anion Exchange |
Research Applications of D Glucitol 3 D in Advanced Materials and Biochemical Probes
D-Glucitol-3-d as a Precursor for Novel Labeled Polymeric Materials
The unique properties of deuterated polymers make them invaluable in materials science research. resolvemass.caeuropa.euresearchgate.netornl.gov The substitution of hydrogen with deuterium (B1214612) atoms can alter the physical and chemical characteristics of polymers, enhancing their stability and providing distinct spectroscopic signatures for precise characterization. resolvemass.ca this compound serves as a unique building block for introducing a specific deuterium label into bio-based polymers.
Synthesis of Deuterated Isosorbide (B1672297) Derivatives for Polymer Research
Isosorbide, a diol derived from the dehydration of sorbitol, is a key bio-based monomer used in the production of a variety of polymers, including polyesters and polycarbonates. The synthesis of isosorbide from D-glucitol is a well-established process. By utilizing this compound as the starting material, it is possible to synthesize isosorbide with a deuterium label at a specific position.
This site-specific labeling is particularly advantageous for detailed polymer characterization studies. Techniques such as neutron scattering can leverage the difference in neutron scattering length between hydrogen and deuterium to probe the structure and dynamics of polymer chains. europa.euornl.gov For example, in a polymer blend or copolymer containing deuterated isosorbide units, it would be possible to distinguish the isosorbide-derived segments from other components, providing insights into phase separation, interfacial dynamics, and chain conformation.
| Starting Material | Key Transformation | Labeled Product | Potential Application in Polymer Research |
| This compound | Double dehydration | Deuterated Isosorbide | Elucidating polymer chain conformation and dynamics via neutron scattering |
| Deuterated Isosorbide | Polymerization with co-monomers | Deuterated Polyesters/Polycarbonates | Studying phase behavior and morphology in polymer blends |
Applications in Biodegradable Polymer Design and Characterization
The development of biodegradable polymers is crucial for addressing environmental concerns associated with plastic waste. D-Glucitol is a building block for various biodegradable polymers. Incorporating this compound into these materials opens up new avenues for understanding their degradation pathways. resolvemass.ca
Deuterium labeling can be used as a tracer to follow the fate of the polymer backbone during degradation. clearsynth.com By monitoring the release of deuterated fragments over time using techniques like mass spectrometry, researchers can gain a more precise understanding of the degradation mechanism and kinetics. This knowledge is essential for designing biodegradable polymers with controlled degradation rates and predictable environmental lifetimes.
Development of Deuterated D-Glucitol-Based Amphiphilic Architectures
Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, can self-assemble into various nanostructures such as micelles and vesicles. D-glucitol is a versatile hydrophilic headgroup used in the synthesis of non-ionic amphiphiles. nih.gov
Design and Synthesis of Labeled Self-Assembling Systems
By employing this compound in the synthesis of amphiphilic molecules, it is possible to create labeled self-assembling systems. The deuterium label can be strategically placed in the hydrophilic headgroup. These labeled amphiphiles are invaluable for studying the structure and dynamics of self-assembled systems.
The synthesis of such molecules would typically involve the chemical modification of this compound to attach a hydrophobic tail, for example, a long alkyl chain. The resulting deuterated amphiphile would then be purified and characterized to confirm its structure and isotopic enrichment.
Investigation of Micellar and Nanocarrier Properties with Deuterium Labeling
Techniques like Small-Angle Neutron Scattering (SANS) are powerful for characterizing the size, shape, and aggregation number of micelles. azimuth-corp.com The contrast between the deuterated and non-deuterated components of the system (e.g., the labeled amphiphile and the solvent) allows for detailed structural analysis.
For instance, by selectively labeling the headgroup with deuterium from this compound, researchers can gain specific information about the hydration and conformation of the hydrophilic corona of a micelle. This is critical for understanding how these nanocarriers interact with their environment and encapsulate guest molecules. Such studies are vital for the rational design of effective drug delivery systems and nanoreactors.
| Labeled Component | Analytical Technique | Information Gained | Relevance |
| Deuterated Glucitol Headgroup | Small-Angle Neutron Scattering (SANS) | Conformation and hydration of the micellar corona | Understanding nanocarrier stability and interactions |
| Deuterated Glucitol Headgroup | Nuclear Magnetic Resonance (NMR) Spectroscopy | Dynamics of the headgroup and its interaction with solvent | Insights into the fluidity and permeability of the micellar interface |
This compound in the Synthesis of Labeled Reference Standards and Internal Standards for Analytical Chemistry
Stable isotope-labeled compounds are essential for accurate and precise quantification in analytical chemistry, particularly in mass spectrometry-based methods. nih.goved.ac.uknih.gov They serve as ideal internal standards because they have nearly identical chemical and physical properties to their unlabeled counterparts but can be distinguished by their mass. nih.gov
The synthesis of a labeled reference standard from this compound would provide a valuable tool for the quantitative analysis of D-glucitol and its metabolites in complex biological matrices. The presence of the deuterium label allows for correction for matrix effects and variations in instrument response, leading to more reliable and accurate measurements. ed.ac.uk
For example, in metabolic studies investigating sugar alcohol pathways, this compound could be used as an internal standard to quantify endogenous levels of D-glucitol in biological samples like blood or urine. researchgate.net The general approach for using a stable isotope-labeled internal standard is outlined below.
| Step | Description |
| 1. Sample Preparation | A known amount of the deuterated internal standard (this compound) is added to the unknown sample containing the analyte (D-glucitol). |
| 2. Analysis | The sample is analyzed by a technique such as Liquid Chromatography-Mass Spectrometry (LC-MS). |
| 3. Quantification | The ratio of the signal from the analyte to the signal from the internal standard is measured. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve. |
The use of this compound as an internal standard would significantly improve the accuracy of methods for monitoring D-glucitol levels in various applications, from clinical diagnostics to food science.
Quantitative Analytical Method Development and Validation
The precise and accurate quantification of D-glucitol in various matrices is crucial in fields ranging from pharmaceutical research to environmental analysis. amerigoscientific.commusechem.com The development of robust analytical methods is essential for reliable measurements. A common and highly effective approach involves the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, in conjunction with a sensitive analytical technique like mass spectrometry (MS). amerigoscientific.comszabo-scandic.com The SIL-IS is chemically identical to the analyte (D-glucitol) but has a different mass due to the deuterium label, allowing it to be distinguished by the mass spectrometer. szabo-scandic.com Its primary role is to compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby significantly improving the accuracy and precision of the quantification. musechem.comskyline.ms
A typical method for the analysis of D-glucitol would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The development process would focus on optimizing chromatographic conditions (column type, mobile phase composition, and gradient) to achieve a good separation of D-glucitol from other matrix components and optimizing MS parameters (ionization source, collision energy) to maximize the signal intensity for both D-glucitol and the internal standard, this compound.
Once the method is developed, it must undergo rigorous validation to ensure it is suitable for its intended purpose. musechem.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). fda.govich.org The key validation parameters include specificity, linearity, range, accuracy, precision, limit of quantification (LOQ), and robustness.
Specificity: The method's ability to unequivocally assess the analyte in the presence of other components. For LC-MS/MS, specificity is demonstrated by the absence of interfering signals at the retention time and mass transitions of D-glucitol and this compound in blank matrix samples.
Linearity and Range: Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. ich.org This is typically evaluated by analyzing a series of standards over a specified concentration range. A minimum of five concentration levels is generally recommended. ich.org The data are then analyzed using linear regression.
Table 1: Example of Linearity Data for D-Glucitol Quantification
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 5 | 0.012 |
| 10 | 0.025 |
| 50 | 0.124 |
| 100 | 0.251 |
| 250 | 0.623 |
| 500 | 1.248 |
| Linear Regression Output | |
| Slope | 0.0025 |
| Intercept | 0.0003 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy: The closeness of the test results to the true value. europa.eu Accuracy is assessed by analyzing samples with known concentrations of D-glucitol (quality control samples) at a minimum of three concentration levels covering the specified range (e.g., low, medium, and high). ich.org It is reported as the percent recovery of the known amount. europa.eu
Table 2: Example of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|---|---|
| Low | 15 | 6 | 14.7 | 98.0% | 4.5% |
| Medium | 150 | 6 | 152.1 | 101.4% | 3.1% |
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. a3p.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-assay precision): Assessed by analyzing replicate samples under the same operating conditions over a short interval of time. ich.org
Intermediate Precision (Inter-assay precision): Expresses the variation within a single laboratory, considering different days, different analysts, or different equipment. a3p.org
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmtech.com For this hypothetical method, the LOQ might be established at 5 ng/mL, with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy. pharmtech.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH, column temperature, flow rate). europa.eumarmara.edu.tr This provides an indication of its reliability during normal usage. europa.eu
Quality Control Applications in Chemical and Biochemical Research
In chemical and biochemical research, the integrity and reliability of analytical data are paramount. This compound, as a stable isotope-labeled internal standard, serves as a critical quality control (QC) tool to ensure the accuracy and reproducibility of quantitative studies. musechem.comnih.gov The use of such standards is an essential measure for quality assurance in any analysis. szabo-scandic.com
The fundamental principle of using this compound in quality control is that it is added at a known, fixed concentration to every sample, calibrator, and QC sample at the earliest stage of the sample preparation process. amerigoscientific.comskyline.ms Because it is chemically identical to the endogenous D-glucitol, it experiences the same processing and potential for loss during every step of the analytical procedure, including extraction, derivatization, and injection. amerigoscientific.com It also accounts for instrumental variations like ion suppression or enhancement in mass spectrometry. amerigoscientific.com
By measuring the ratio of the analyte's response to the internal standard's response, the method corrects for these potential sources of error. amerigoscientific.com This normalization is crucial for several quality control applications:
Ensuring Batch-to-Batch Reproducibility: In large-scale studies, such as clinical trials or environmental monitoring, samples are often processed in multiple batches over an extended period. The inclusion of this compound in every sample allows for the monitoring and correction of systematic shifts between batches, ensuring that the data is consistent and comparable over time. musechem.com
Validating System Suitability: Before running a batch of samples, a system suitability test is performed to ensure the analytical system is performing correctly. This often involves injecting a standard solution containing both D-glucitol and this compound to check for adequate sensitivity, resolution, and peak shape.
Monitoring Sample Stability: In some research, the stability of an analyte in a biological matrix under different storage conditions is a concern. By spiking samples with this compound at the time of collection, it can serve as a stable reference to monitor any degradation of the native D-glucitol during storage. nih.gov
Accurate Quantification in Complex Matrices: Biochemical research often involves analyzing D-glucitol in complex matrices like plasma, urine, or cell lysates. These matrices can significantly affect the analytical signal (a phenomenon known as the "matrix effect"). amerigoscientific.com this compound co-elutes with D-glucitol and experiences the same matrix effects, allowing for an accurate correction and reliable quantification.
Table 3: Impact of Internal Standard on Quantifying D-Glucitol in Different Matrices
| Matrix | Sample ID | Nominal Conc. (ng/mL) | Measured Conc. without IS (ng/mL) | Recovery without IS | Measured Conc. with IS (ng/mL) | Recovery with IS |
|---|---|---|---|---|---|---|
| Water | QC-1 | 100 | 99.5 | 99.5% | 100.2 | 100.2% |
| Plasma | QC-2 | 100 | 75.2 | 75.2% | 98.7 | 98.7% |
Future Research Directions and Emerging Paradigms for D Glucitol 3 D
Integration of D-Glucitol-3-d with Advanced Imaging Modalities for Molecular Dynamics
The use of this compound as a molecular probe is significantly enhanced when combined with advanced imaging and spectroscopic techniques. These methods leverage the unique properties of the deuterium (B1214612) nucleus to provide insights into the dynamics, structure, and metabolic fate of the molecule in situ.
A primary technique is Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy. Unlike proton (¹H) NMR, ²H NMR spectra are dominated by the nuclear quadrupole interaction, which is highly sensitive to the orientation and motion of the C-D bond. wikipedia.org This makes ²H NMR an exceptional tool for studying the dynamics of this compound within ordered environments, such as lipid membranes or the active sites of enzymes. wikipedia.orgnih.gov For instance, studies on the interaction of non-deuterated sorbitol with lipid bilayers have shown that it can alter membrane properties; using this compound would allow researchers to precisely quantify the motional restriction of the glucitol backbone at the C-3 position upon membrane association. nih.gov
Another emerging frontier is Deuterium Metabolic Imaging (DMI) . nih.govnih.gov This MRI-based technique allows for the non-invasive, real-time mapping of the metabolic fate of deuterated substrates. nih.gov By administering this compound, researchers can track its distribution, uptake, and conversion into other metabolites within living organisms, providing a dynamic view of polyol metabolism in health and disease. The low natural abundance of deuterium ensures that the signal is specific to the administered probe, eliminating background noise. nih.govnih.gov
The table below summarizes the potential applications of integrating this compound with key imaging modalities.
| Imaging Modality | Principle of Integration | Research Application | Potential Findings |
| Solid-State ²H NMR | The deuterium quadrupole coupling is sensitive to the rate and geometry of molecular motion. wikipedia.org | Studying the interaction of this compound with biological membranes or protein binding pockets. | Detailed information on the orientation, alignment, and local dynamics of the glucitol molecule in a bound state. nih.gov |
| Deuterium Metabolic Imaging (DMI) | MRI is tuned to the deuterium frequency to track the spatial and temporal distribution of the labeled compound and its metabolites. nih.gov | In vivo mapping of this compound uptake and metabolism in specific organs or tissues. | Identification of tissues with active polyol pathway metabolism; visualization of metabolic dysregulation in diseases like diabetes. |
| Neutron Scattering | Deuterium has a significantly different neutron scattering cross-section compared to hydrogen, providing high contrast. | Analysis of this compound hydration shells and its influence on water structure in solution or at interfaces. | Precise determination of the number and arrangement of water molecules interacting with the C-3 position of glucitol. |
Computational Modeling and Simulation of Deuterated D-Glucitol Interactions in Biological Systems
Computational methods provide a powerful lens for interpreting experimental data and predicting the behavior of molecules at an atomic level. psu.edumdpi.comduke.edu For this compound, molecular dynamics (MD) simulations are particularly valuable for understanding how deuteration at a specific site influences its conformational preferences and interactions. nih.gov
MD simulations of D-glucitol in aqueous solution have revealed that it predominantly adopts an extended chain conformation, unlike the bent shape found in its crystalline form. nih.govresearchgate.net Introducing a deuterium atom at the C-3 position requires refinement of the force fields used in these simulations (e.g., CHARMM, AMBER) to account for the slightly different mass and vibrational properties of the C-D bond compared to the C-H bond. These subtle changes can influence local conformational dynamics and hydrogen bonding networks.
By simulating this compound in complex with a biological target, such as an enzyme like aldose reductase, researchers can predict how the isotopic substitution affects binding affinity and the dynamics of the enzyme-substrate complex. Furthermore, combining quantum mechanics/molecular mechanics (QM/MM) methods can provide a highly accurate description of the electronic environment around the C-3 position, which is crucial for understanding enzymatic reactions involving this site. Another advanced approach is the use of physiologically based pharmacokinetic (PBPK) models, which can simulate the absorption, distribution, metabolism, and excretion of this compound in the whole body, providing a bridge between molecular interactions and organism-level outcomes. nih.govnih.gov
| Computational Method | Application to this compound | Key Insights |
| Molecular Dynamics (MD) | Simulating the behavior of this compound in solution or complexed with biomolecules (e.g., proteins, membranes). nih.gov | Understanding conformational flexibility, solvent interactions, and the influence of deuteration on hydrogen-bonding patterns. mdpi.com |
| QM/MM | Modeling enzymatic reactions where the C-3 position of glucitol is involved in the chemical transformation. | High-accuracy calculation of reaction energy barriers and transition state geometries. |
| PBPK Modeling | Simulating the whole-body kinetics of this compound following administration. nih.gov | Predicting tissue-specific concentrations and metabolic turnover rates, guiding the design of in vivo experiments. |
Novel Synthetic Routes for Diverse Site-Specific Deuterium Labeling in D-Glucitol Analogues
The advancement of research using this compound and its analogues is critically dependent on the availability of efficient and highly selective synthetic methods. While classical approaches exist, future progress will be driven by novel catalytic and enzymatic strategies that allow for precise deuterium incorporation at any desired position within the glucitol backbone.
Recent developments in catalysis offer promising avenues. For example, copper-catalyzed transfer hydrodeuteration reactions provide a general method for site-specific deuterium installation into small molecules with high isotopic purity. brightspec.com Adapting such methods to polyol substrates like D-glucitol would require the strategic use of protecting groups to expose only the desired hydroxyl group for reaction and subsequent modification. Photocatalyst-free methods that use heavy water (D₂O) as the deuterium source are also emerging as environmentally benign alternatives for deuterium labeling. researchgate.net
Enzymatic synthesis represents another powerful approach. By harnessing the specificity of enzymes such as oxidoreductases, it may be possible to achieve stereospecific deuteration at positions that are challenging to access through traditional organic chemistry. For instance, an enzyme could selectively oxidize the hydroxyl group at C-3 of a glucitol precursor, which could then be reduced using a deuterated reducing agent (e.g., NaBD₄) to install the deuterium atom with high precision. The development of synthetic routes that allow for the creation of a library of D-glucitol analogues, deuterated at various positions (e.g., D-Glucitol-1-d, D-Glucitol-2-d), will be invaluable for systematically probing structure-function relationships. nih.gov
| Synthetic Strategy | Description | Advantages for D-Glucitol Synthesis |
| Modern Catalysis | Utilizes transition metal catalysts (e.g., copper, palladium) to facilitate selective H-D exchange or deuteride (B1239839) transfer. brightspec.comresearchgate.net | High site-selectivity, potential for high isotopic enrichment, and applicability to complex molecules. |
| Enzymatic Synthesis | Employs enzymes (e.g., dehydrogenases, reductases) to catalyze stereospecific reactions at a target position. | Unparalleled stereo- and regioselectivity, reactions under mild conditions. |
| Protecting Group Chemistry | Involves the selective protection of hydroxyl groups to direct chemical modifications to a specific site on the glucitol backbone. nih.gov | Provides access to virtually any position for deuteration through multi-step synthesis. |
Exploration of this compound in Unconventional Biological Systems and Extremophilic Organisms
Extremophiles, organisms that thrive in harsh environments, have evolved unique biochemical adaptations to survive. nih.gov Many accumulate high concentrations of compatible solutes, including polyols like sorbitol, to protect their cellular machinery against stresses such as high salinity, extreme temperatures, or desiccation. nih.gov this compound presents an exciting tool to study the role and dynamics of these protective molecules in their native environment.
By introducing this compound into the growth medium of halophilic (salt-loving) or thermophilic (heat-loving) microorganisms, researchers can use techniques like ²H NMR and mass spectrometry to trace its uptake and intracellular fate. mdpi.com This could reveal whether the exogenous glucitol is used metabolically or if it is accumulated as a stabilizing agent. Furthermore, studying the interactions of this compound with unique proteins and enzymes from these organisms, known as extremozymes, can provide insights into the molecular basis of their remarkable stability. nih.govnih.gov For example, ²H NMR could be used to measure the dynamics of this compound when bound to an extremozyme, revealing how the solute stabilizes the protein's structure under denaturing conditions. This research could expand our understanding of the limits of life and provide bio-inspired solutions for stabilizing proteins in industrial and biotechnological applications.
Synergistic Applications of this compound with Other Isotopic Probes (e.g., ¹³C, ¹⁵N) for Multidimensional Studies
The scientific utility of this compound is amplified when used in combination with other stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This multi-isotope approach enables sophisticated experiments that can simultaneously track different atoms through metabolic pathways and provide detailed structural information.
In the field of metabolomics, a technique known as Stable Isotope Resolved Metabolomics (SIRM) can be employed. By synthesizing this compound that is also uniformly or selectively labeled with ¹³C, researchers can trace the entire carbon backbone along with the specific hydrogen (deuterium) at the C-3 position as it is processed by cellular metabolism. This dual-labeling strategy provides finer resolution in metabolic flux analysis compared to using a single isotope alone.
In structural biology, combining deuterium and ¹³C labeling is particularly powerful for NMR studies of large biomolecular complexes. For instance, if this compound, also labeled with ¹³C, is bound to a large ¹⁵N-labeled protein, multidimensional NMR experiments can be performed. These experiments correlate the signals from ¹³C, ¹⁵N, and ¹H (or the absence of a signal due to ²H) to precisely map the points of interaction between the glucitol molecule and the protein. The deuterium at C-3 simplifies the corresponding proton spectra and allows for the measurement of specific internuclear distances and bond orientations, yielding a high-resolution model of the binding interaction.
| Isotope Combination | Technique | Research Goal | Expected Outcome |
| This compound + ¹³C-Glucitol | Stable Isotope Resolved Metabolomics (SIRM) / Mass Spectrometry | To trace the fate of both the carbon skeleton and a specific hydrogen atom during metabolism. | Detailed mapping of metabolic pathways and fluxes, identifying points of C-H bond cleavage. |
| This compound + ¹³C-Labeling | Multidimensional NMR | High-resolution structural analysis of this compound bound to a target molecule. | Precise measurement of interatomic distances and dihedral angles involving the C-3 position. |
| This compound + ¹⁵N-Labeled Protein | Isotope-Edited/Filtered NMR | To specifically identify the amino acid residues at the binding interface of a protein-glucitol complex. | A detailed map of the protein's binding pocket and the specific interactions that stabilize the complex. |
Q & A
Q. What are the recommended safety protocols for handling D-Glucitol-3-d in laboratory settings?
- Methodological Answer : this compound requires adherence to OSHA HCS GHS classifications. Key precautions include:
- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to mitigate respiratory irritation risks (H335) .
- Emergency Procedures : For inhalation, move to fresh air and administer artificial respiration if needed. For skin contact, wash with soap and water .
- Data Table :
| Hazard Type | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Avoid ingestion; use PPE |
| Skin Irritation | H315 | Gloves and lab coats |
| Eye Irritation | H319 | Safety goggles |
Q. How can researchers synthesize and characterize this compound for purity validation?
- Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation. Characterization requires:
- Spectroscopic Analysis : NMR (¹H, ¹³C) and IR spectroscopy to confirm hydroxyl and glycosidic bond positions .
- Chromatography : HPLC or GC-MS to assess purity, referencing CAS 585-88-6 for retention time alignment .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 344.3124) to verify molecular formula (C₁₂H₂₄O₁₁) .
Q. What experimental designs are optimal for studying this compound’s metabolic pathways?
- Methodological Answer : Use isotopic tracing (e.g., deuterium labeling) in in vitro models:
- Cell Culture Systems : Hepatocytes or intestinal epithelial cells to track deuterium incorporation .
- Control Groups : Include non-deuterated D-Glucitol to differentiate kinetic isotope effects .
- Data Collection : Measure metabolite concentrations via LC-MS/MS at timed intervals .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer : Contradictions may arise from differing exposure routes or impurity levels. Steps include:
- Source Verification : Cross-check CAS 585-88-6 purity levels (e.g., Indagoo vs. Gold Biotechnology data) .
- In Vivo vs. In Vitro Comparisons**: Evaluate acute toxicity (H302) in animal models versus cell-based assays .
- Meta-Analysis : Statistically aggregate data from multiple studies to identify confounding variables (e.g., solvent choice) .
Q. What strategies optimize this compound’s stability in aqueous solutions for long-term studies?
- Methodological Answer : Stability depends on pH and temperature:
- Buffer Selection : Use phosphate buffers (pH 6.8–7.4) to minimize hydrolysis of glycosidic bonds .
- Storage Conditions : Lyophilize samples and store at -80°C; monitor degradation via periodic HPLC analysis .
- Kinetic Studies : Plot degradation rates (Arrhenius equation) to predict shelf-life under varying conditions .
Q. How can this compound’s role in sodium-glucose cotransporters (SGLT) be mechanistically validated?
- Methodological Answer : Employ competitive inhibition assays:
Q. What frameworks support the integration of this compound data into broader metabolic models?
- Methodological Answer : Use systems biology tools:
-
Pathway Mapping : Annotate data in KEGG or MetaCyc databases to identify interactions with glycolysis/gluconeogenesis .
<研究生科研学术常用网站> | 査文献 | 査导师团队 | 获取最新研究内容 | 建立个人文献库10:54
-
Computational Modeling : Build kinetic models (e.g., COPASI) to simulate deuterium’s impact on reaction rates .
-
Validation : Compare in silico predictions with empirical flux measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

